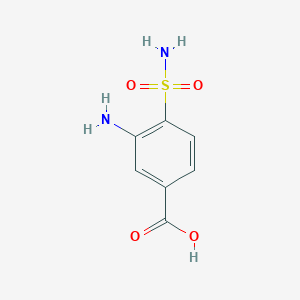![molecular formula C12H14Cl2N2 B2597450 6-(2,5-Dichloropyridin-4-yl)-6-azaspiro[3.4]octane CAS No. 2219370-57-5](/img/structure/B2597450.png)
6-(2,5-Dichloropyridin-4-yl)-6-azaspiro[3.4]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-(2,5-Dichloropyridin-4-yl)-6-azaspiro[3.4]octane” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and two chlorine atoms attached. This pyridine ring is connected to a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom .
Molecular Structure Analysis
The molecular structure of this compound is likely to be influenced by the presence of the pyridine ring and the spirocyclic structure. The pyridine ring is aromatic and planar, while the spirocyclic structure could introduce some three-dimensionality to the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its exact structure and the conditions. The pyridine ring might undergo reactions like electrophilic aromatic substitution, while the spirocyclic structure might undergo reactions like ring-opening .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like its polarity, solubility, melting point, and boiling point would be influenced by the presence of the pyridine ring and the spirocyclic structure .Applications De Recherche Scientifique
Azaspirocycles Synthesis
A study by Wipf et al. (2004) describes the diversity-oriented synthesis of azaspirocycles, including the chemical class of 6-(2,5-Dichloropyridin-4-yl)-6-azaspiro[3.4]octane. This research outlines a multicomponent condensation method that provides rapid access to omega-unsaturated dicyclopropylmethylamines, which are then converted into various heterocyclic azaspirocycles, including 5-azaspiro[2.4]heptanes, 5-azaspiro-[2.5]octanes, and 5-azaspiro[2.6]nonanes. These compounds are significant for chemistry-driven drug discovery due to their functionalized pyrrolidines, piperidines, and azepines scaffolds. The methodology emphasizes the relevance of these azaspirocycles in medicinal chemistry and drug development processes (Wipf, Stephenson, & Walczak, 2004).
Spirocyclic Ene Reaction
Another application in synthetic chemistry is outlined by Matsumura, Aoyagi, and Kibayashi (2003), who developed an efficient strategy for constructing the 6-azaspiro[4.5]decane ring system, which is closely related to the structure of this compound. Their approach utilizes the intramolecular ene reaction of an acylnitroso compound, leading to a spirocyclic ene product obtained as a single diastereomer. This method highlights the utility of azaspirocyclic cores in the synthesis of complex molecular architectures, relevant for natural product synthesis and potential pharmaceutical applications (Matsumura, Aoyagi, & Kibayashi, 2003).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-(2,5-dichloropyridin-4-yl)-6-azaspiro[3.4]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2/c13-9-7-15-11(14)6-10(9)16-5-4-12(8-16)2-1-3-12/h6-7H,1-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQDFTCSWQPXMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCN(C2)C3=CC(=NC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-Dichlorobenzofuro[3,2-D]pyrimidine](/img/structure/B2597367.png)

![Tricyclo[4.3.1.1(3,8)]undecane-1-carboxylic acid](/img/structure/B2597369.png)


![3-(4-methoxyphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2597374.png)
![N-[(1R,5S)-6-Bicyclo[3.1.0]hexanyl]-2-chloropropanamide](/img/structure/B2597375.png)


![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one](/img/structure/B2597382.png)



![(4Ar,6aS,9aR)-1,8,8-trimethyl-2-oxo-1,4,4a,6a,7,9-hexahydropentaleno[1,6a-c]pyran-5-carboxylic acid](/img/structure/B2597390.png)